molecular formula C11H11BrFNO2 B8324850 5-(3-Bromo-phenyl)-5-fluoromethyl-morpholin-3-one

5-(3-Bromo-phenyl)-5-fluoromethyl-morpholin-3-one

Cat. No. B8324850
M. Wt: 288.11 g/mol
InChI Key: MOGLWODPIIZZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Bromo-phenyl)-5-fluoromethyl-morpholin-3-one is a useful research compound. Its molecular formula is C11H11BrFNO2 and its molecular weight is 288.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Bromo-phenyl)-5-fluoromethyl-morpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Bromo-phenyl)-5-fluoromethyl-morpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-Bromo-phenyl)-5-fluoromethyl-morpholin-3-one

Molecular Formula

C11H11BrFNO2

Molecular Weight

288.11 g/mol

IUPAC Name

5-(3-bromophenyl)-5-(fluoromethyl)morpholin-3-one

InChI

InChI=1S/C11H11BrFNO2/c12-9-3-1-2-8(4-9)11(6-13)7-16-5-10(15)14-11/h1-4H,5-7H2,(H,14,15)

InChI Key

MOGLWODPIIZZAB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(CO1)(CF)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 5-(3-bromo-phenyl)-5-hydroxymethyl-morpholin-3-one (2.6 g, 9.09 mmol) and 120 ml of dichloromethane was cooled to 0° C. DAST (1.26 ml) was added dropwise. The mixture was stirred overnight, poured onto 50 ml of 10% aqueous Na2CO3 solution and ice and extracted with dichloromethane. The extract was dried with sodium sulfate and evaporated. Chromatography on silica gel (EtOAc/hexane=1:1) gave the title compound in the form of a colourless solid. TLC (hexane/EtOAc=1:1): Rf=0.31; HPLC: RtH2=3.13 min; 1H-NMR (400 MHz, CD3OD): 7.71 (s, 1H), 7.56 (d, 1H), 7.52 (d, 1H), 7.38 (t, 1H), 4.77 (d, 2H), 4.20 (s, 2H), 4.11 (d, 1H), 3.95 (d, 1H); MS: 289, 291 [(M+H)+].
Quantity
2.6 g
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reactant
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120 mL
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1.26 mL
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50 mL
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reactant
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Synthesis routes and methods II

Procedure details

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